molecular formula C9H11NO3 B1315120 Methyl 3-amino-2-hydroxy-5-methylbenzoate CAS No. 70978-07-3

Methyl 3-amino-2-hydroxy-5-methylbenzoate

Cat. No. B1315120
CAS RN: 70978-07-3
M. Wt: 181.19 g/mol
InChI Key: BYDBTYDCQJZXAT-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-hydroxy-5-methylbenzoate” is a chemical compound with the empirical formula C9H11NO3 and a molecular weight of 181.19 . It is a solid substance and is used in scientific research due to its unique properties. It is valuable for various applications, such as drug synthesis, organic chemistry, and material science.


Molecular Structure Analysis

The SMILES string of “Methyl 3-amino-2-hydroxy-5-methylbenzoate” is OC(C(N)=C1)=C(C=C1C)C(OC)=O . The InChI is 1S/C9H11NO3/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4,11H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-hydroxy-5-methylbenzoate” is a solid substance . Its melting point is 69-70 °C . It has a molecular weight of 181.19 .

Scientific Research Applications

Synthesis and Characterization

Methyl 3-amino-2-hydroxy-5-methylbenzoate, while not explicitly mentioned in the research, seems structurally and functionally related to compounds involved in various synthesis processes. For instance, it shares similarities with compounds used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, bearing a resemblance in its structure, was synthesized and characterized, highlighting its potential as a directing group for metal-catalyzed C–H bond functionalization reactions, a process crucial in organic synthesis (Hamad H. Al Mamari, Yousuf Al Lawati, 2019). Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, another compound with a comparable structure, emphasizes the importance of such molecules in synthesizing anticancer drugs (Cao Sheng-li, 2004).

Photophysical and Photochemical Properties

The study of compounds structurally related to Methyl 3-amino-2-hydroxy-5-methylbenzoate also extends to understanding their photophysical and photochemical properties. For example, a fluorogenic chemosensor was synthesized from a structurally similar compound, exhibiting high selectivity and sensitivity toward Al3+ ions. This chemosensor's photophysical characteristics, including its large Stokes shift and potential as a bio-imaging fluorescent probe, signify the compound's applicability in molecular imaging and sensing technologies (Xingpei Ye et al., 2014).

Catalysis and Polymerization

Compounds resembling Methyl 3-amino-2-hydroxy-5-methylbenzoate also find their use in catalysis and polymerization processes. The work done on the selective initiation from unprotected aminoalcohols for N-Heterocyclic Carbene-Organocatalyzed Ring-Opening Polymerization demonstrates the role of similar molecules in synthesizing telechelic and block copolymers. This underscores the compound's potential utility in creating polymers with specific end-functionalities, which are valuable in various industrial applications (Camille Bakkali-Hassani et al., 2018).

Dye Synthesis and Optical Properties

The structural analogs of Methyl 3-amino-2-hydroxy-5-methylbenzoate are also pivotal in synthesizing dyes and studying their optical properties. The synthesis of a fluorescent xanthenic derivative, capable of stable covalent labeling of biopolymers, exemplifies the compound's relevance in the field of dye synthesis and its application in fluorescent labeling, crucial for biological and chemical assays (L. Crovetto et al., 2008).

Safety and Hazards

“Methyl 3-amino-2-hydroxy-5-methylbenzoate” is classified as a combustible solid . It does not have a defined flash point . Users are advised to ensure adequate ventilation, wear personal protective equipment/face protection, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

methyl 3-amino-2-hydroxy-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDBTYDCQJZXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502979
Record name Methyl 3-amino-2-hydroxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-hydroxy-5-methylbenzoate

CAS RN

70978-07-3
Record name Methyl 3-amino-2-hydroxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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